2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core with a phenyl group at the 3-position and a methylsulfanyl group at the 2-position.
Preparation Methods
The synthesis of 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of thiophene-2-carboxamides in the presence of formic acid . This reaction typically yields the desired thienopyrimidine derivatives in high yields (80-98%). Another method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides an efficient route to access novel substituted thienopyrimidine derivatives with good yields (63-71%).
Chemical Reactions Analysis
2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer and antimicrobial agent . The compound has been evaluated against several human cancer cell lines and has demonstrated broad-spectrum activity. Additionally, it has shown significant antibacterial activity against Pseudomonas aeruginosa. In the field of biology, it has been investigated for its potential as a kinase inhibitor, particularly targeting serine/threonine protein kinases . This makes it a valuable compound for studying cell signaling pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. One of the primary targets is the serine/threonine protein kinase, which plays a crucial role in cell signaling and regulation . By inhibiting this kinase, the compound can disrupt various cellular processes, leading to its anticancer and antimicrobial effects. Additionally, the compound has been shown to inhibit the cytochrome bd oxidase in Mycobacterium tuberculosis, making it a potential antitubercular agent .
Comparison with Similar Compounds
2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as thieno[2,3-d]pyrimidine-4-carboxylic acids and thieno[3,2-d]pyrimidin-4-amines . These compounds share a similar core structure but differ in their substituents and functional groups. The unique combination of the phenyl and methylsulfanyl groups in this compound contributes to its distinct biological activities and potential therapeutic applications. Other similar compounds include 4-chlorothieno[2,3-d]pyrimidines and 2-aminothiophene-3-carboxylic acids, which have been studied for their antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-methylsulfanyl-3-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-14-10-7-8-18-11(10)12(16)15(13)9-5-3-2-4-6-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMTBAVRGSCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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